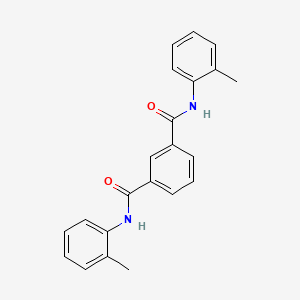![molecular formula C20H18FN3O B5527294 N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5527294.png)
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide, commonly known as FPh-PEN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
FPh-PEN exerts its effects through multiple mechanisms, including but not limited to:
1. Activation of the Nrf2 pathway: FPh-PEN activates the Nrf2 pathway, which is responsible for regulating cellular antioxidant defenses and reducing oxidative stress.
2. Inhibition of NF-κB: FPh-PEN inhibits the NF-κB pathway, which is responsible for regulating inflammation and immune responses.
3. Modulation of ion channels: FPh-PEN modulates ion channels, which are responsible for regulating cellular excitability and neuronal function.
Biochemical and Physiological Effects:
FPh-PEN has been shown to have various biochemical and physiological effects, including but not limited to:
1. Reduction of oxidative stress: FPh-PEN reduces oxidative stress by activating the Nrf2 pathway and increasing cellular antioxidant defenses.
2. Inhibition of inflammation: FPh-PEN inhibits inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
3. Modulation of ion channels: FPh-PEN modulates ion channels, which can affect cellular excitability and neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
FPh-PEN has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. FPh-PEN is relatively easy to synthesize using a modified version of the Buchwald-Hartwig amination reaction.
2. FPh-PEN has shown promising results in various scientific research applications, making it a potential candidate for further study.
3. FPh-PEN has multiple mechanisms of action, which can make it a useful tool for studying various biological processes.
Limitations:
1. FPh-PEN has not been extensively studied in humans, and its safety and efficacy are not well-established.
2. FPh-PEN may have off-target effects, which can complicate its use in lab experiments.
3. FPh-PEN may have limited solubility in certain solvents, which can affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for FPh-PEN research, including but not limited to:
1. Further studies on the safety and efficacy of FPh-PEN in humans.
2. Studies on the potential use of FPh-PEN in combination with other drugs for cancer therapy.
3. Studies on the potential use of FPh-PEN in the treatment of neurodegenerative diseases.
4. Studies on the potential use of FPh-PEN in the treatment of cardiovascular disease.
5. Studies on the potential use of FPh-PEN as a tool for studying various biological processes, including ion channel function and oxidative stress.
Synthesemethoden
FPh-PEN can be synthesized using a modified version of the Buchwald-Hartwig amination reaction. The reaction involves the coupling of 4-fluoroaniline with 2-phenylethylamine, followed by a palladium-catalyzed amination reaction with nicotinamide. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
FPh-PEN has shown promising results in various scientific research applications, including but not limited to:
1. Cancer research: FPh-PEN has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
2. Neuroprotection: FPh-PEN has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for neuroprotective therapy.
3. Cardiovascular disease: FPh-PEN has been shown to improve cardiac function and reduce oxidative stress in animal models of cardiovascular disease.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-16-8-10-17(11-9-16)24-20(25)18-7-4-13-22-19(18)23-14-12-15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZHGXBYPSICFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-3-isoxazolyl)-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527215.png)
![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)
![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)
![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)
![3-(4-methoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5527250.png)
![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)
![1-(2-furoyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine](/img/structure/B5527258.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5527261.png)

![1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5527272.png)


![[4-(1,3-benzodioxol-5-ylacetyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5527286.png)
![5-cyclohexyl-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5527289.png)